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Compound of Interest

Compound Name: 5-Guanidinoisophthalic acid

Cat. No.: B15203526

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this document, specific experimental data on the solubility
and stability of 5-Guanidinoisophthalic acid is not extensively available in public literature.
Therefore, this guide provides a comprehensive framework of established, general
methodologies and best practices that are widely applied in the pharmaceutical industry for the
characterization of new chemical entities. The protocols outlined herein are intended to serve
as a detailed starting point for the systematic investigation of 5-Guanidinoisophthalic acid.

Introduction: The Critical Role of Solubility and
Stability in Drug Development

The journey of a new chemical entity from discovery to a viable drug product is critically
dependent on its physicochemical properties. Among these, solubility and stability are
paramount as they directly influence a compound's bioavailability, manufacturability, and shelf-
life. A thorough understanding of how 5-Guanidinoisophthalic acid behaves in various
solvents and under different environmental stressors is essential for successful formulation
development and regulatory compliance.[1]

This technical guide offers a structured approach to conducting comprehensive solubility and
stability studies for 5-Guanidinoisophthalic acid, detailing the necessary experimental
protocols and data presentation formats.
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Physicochemical Characterization

Prior to initiating extensive solubility and stability programs, a fundamental physicochemical
characterization of the active pharmaceutical ingredient (API) is necessary.[2] This data
provides the context for designing relevant experiments and interpreting the results.

Table 1: Physicochemical Properties of 5-Guanidinoisophthalic Acid (Template)

Property Value (Hypothetical) Significance

5-

L ) ) Unambiguous chemical
IUPAC Name (diaminomethylideneamino)be

. . identification.
nzene-1,3-dicarboxylic acid

Determines molecular weight
Molecular Formula C9HION30O4 N
and elemental composition.

] Essential for molar
Molecular Weight 223.19 g/mol _ _
concentration calculations.

pKal = 2.5 (Carboxyl), pKa2 = o
Predicts ionization state and

pKa 4.0 (Carboxyl), pKa3 = 13.5 - ]
o solubility at different pH values.
(Guanidino)
Indicates
hydrophilicity/lipophilicity,
LogP -1.5 (Calculated) ) yerop ] YiP p y
influencing solubility and
absorption.
White to off-white crystalline Basic physical description and
Appearance _ _
solid quality control parameter.

Solubility Studies

The solubility of an API is a key determinant of its oral bioavailability. These studies aim to
quantify the concentration of 5-Guanidinoisophthalic acid in a saturated solution across a
range of physiologically and pharmaceutically relevant solvents.

Data Presentation
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Quantitative solubility data should be meticulously organized to facilitate comparison and
inform solvent selection for formulation and analytical methods.

Table 2: Equilibrium Solubility of 5-Guanidinoisophthalic Acid (Template)

Solvent Temperature pH (for Solubility
Method
System (°C) buffers) (mg/mL)
- [Experimental

Purified Water 25 N/A Shake-Flask

Value]
B [Experimental

Purified Water 37 N/A Shake-Flask
Value]
[Experimental

0.1 M HCI 25 1.2 Shake-Flask
Value]
[Experimental

Acetate Buffer 25 4.5 Shake-Flask
Value]
[Experimental

Phosphate Buffer 25 6.8 Shake-Flask
Value]
[Experimental

Phosphate Buffer 25 7.4 Shake-Flask
Value]
[Experimental

Ethanol 25 N/A Shake-Flask
Value]
[Experimental

Propylene Glycol 25 N/A Shake-Flask
Value]
[Experimental

DMSO 25 N/A Shake-Flask

Value]

Stability Studies

Stability testing is crucial for identifying degradation pathways, establishing a re-test period or
shelf-life, and defining appropriate storage conditions.[1][3] These studies are typically divided
into two main components: forced degradation and long-term stability.
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Forced Degradation (Stress Testing)

Forced degradation studies deliberately expose the API to harsh conditions to accelerate its
decomposition.[4][5] This helps to identify likely degradation products and establish the
specificity of analytical methods, ensuring they are "stability-indicating."[6][7]

Data Presentation

The results of forced degradation studies are typically presented to show the extent of
degradation and the formation of impurities under various stress conditions.

Table 3: Forced Degradation of 5-Guanidinoisophthalic Acid (Template)

% Assay of 5- Major
Stress . oo % Total
. Duration Guanidinoisop . Degradant(s)
Condition . . Impurities
hthalic Acid (Peak Area %)
Hydrolytic

[Experimental [Experimental [Experimental

0.1 M HCI, 60°C 24 h

Value] Value] Value]
0.1 M NaOH, o4 h [Experimental [Experimental [Experimental
60°C Value] Value] Value]
Purified Water, o4 h [Experimental [Experimental [Experimental
60°C Value] Value] Value]
Oxidative

[Experimental [Experimental [Experimental
3% H202, RT 24 h

Value] Value] Value]
Thermal
80°C (Solid 48h [Experimental [Experimental [Experimental
State) Value] Value] Value]
Photolytic
ICH Option 2 N/A [Experimental [Experimental [Experimental
(Solid) Value] Value] Value]
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Long-Term Stability Studies

Long-term stability studies evaluate the quality of the API over time under recommended
storage conditions.[8][9] The data from these studies are essential for determining the re-test
period.

Experimental Protocols
Protocol for Equilibrium Solubility Determination
(Shake-Flask Method)

This method is the gold standard for determining the thermodynamic solubility of a compound.

Preparation: Add an excess amount of 5-Guanidinoisophthalic acid (e.g., 10-20 mg) to a
series of glass vials. The excess solid ensures that a saturated solution is achieved.

e Solvent Addition: Add a known volume (e.g., 2 mL) of the desired solvent or buffer to each
vial.

» Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g.,
25°C or 37°C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure
equilibrium is reached. The time to reach equilibrium should be determined experimentally.

o Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period
to let the undissolved solid settle.

« Filtration/Centrifugation: Carefully withdraw an aliquot from the supernatant, ensuring no
solid particles are transferred. Filter the aliquot through a chemically inert, low-binding filter
(e.g., 0.22 um PVDF) or centrifuge at high speed.

o Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated
range of the analytical method.

o Quantification: Analyze the diluted sample using a validated analytical method, typically a
stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV
detection.
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Calculation: Calculate the solubility in mg/mL based on the measured concentration and the
dilution factor.

Protocol for Forced Degradation Studies

Sample Preparation: Prepare stock solutions of 5-Guanidinoisophthalic acid in a suitable
solvent at a known concentration (e.g., 1 mg/mL).

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCI to achieve a final
acid concentration of 0.1 M.[5] Heat the solution in a water bath (e.g., 60-80°C). Withdraw
samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples with an
equivalent amount of NaOH before analysis.

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a
final base concentration of 0.1 M.[5] Keep the solution at room temperature or heat gently.
Withdraw and neutralize samples with HCI at various time points.

Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide
solution (e.g., 6% H202 to achieve a final concentration of 3%). Keep the solution at room
temperature and protected from light. Withdraw samples at various time points.

Thermal Degradation (Solution): Heat the stock solution in a sealed vial in a temperature-
controlled oven or water bath. Withdraw samples at various time points.

Thermal Degradation (Solid State): Place a thin layer of solid 5-Guanidinoisophthalic acid
in an open dish and expose it to high temperature (e.g., 80°C) in an oven. Periodically
withdraw samples, dissolve in a suitable solvent, and analyze.

Photostability: Expose a thin layer of solid APl and a solution of the API to light providing an
overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet
energy of not less than 200 watt hours/square meter (ICH Q1B guideline). A parallel set of
samples should be wrapped in aluminum foil to serve as dark controls.

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated
stability-indicating HPLC method. Evaluate the chromatograms for the appearance of new
peaks (degradants) and a decrease in the peak area of the parent compound.
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Protocol for Stability-Indicating HPLC Method
Development

A stability-indicating method is an analytical procedure that can accurately quantify the API in
the presence of its degradation products, impurities, and excipients.

e Column and Mobile Phase Selection: For a polar compound like 5-Guanidinoisophthalic
acid, a reverse-phase HPLC method is a suitable starting point.[10]

o Column: C18 column (e.g., 4.6 x 150 mm, 5 um patrticle size).

o Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1%
trifluoroacetic acid or phosphate buffer, pH adjusted to 2.5-3.0) and an organic solvent
(e.g., acetonitrile or methanol). The gradient will be optimized to separate the parent peak
from all degradant peaks.

» Detector Wavelength Selection: Determine the UV absorbance maximum (Amax) of 5-
Guanidinoisophthalic acid by scanning a dilute solution with a UV-Vis spectrophotometer.
Use this wavelength for detection to ensure high sensitivity.

e Method Validation (per ICH Q2(R1) Guidelines):

o Specificity: Analyze samples from forced degradation studies to demonstrate that the
peaks of degradants and impurities are well-resolved from the main API peak.

o Linearity: Prepare a series of standard solutions at different concentrations and inject them
to establish a linear relationship between concentration and peak area.

o Accuracy: Determine the recovery of the API by spiking a placebo mixture with known
amounts of the compound at different concentration levels.

o Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) by
analyzing multiple preparations of a homogeneous sample.

o Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest
concentration of the analyte that can be reliably detected and quantified.
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Mandatory Visualizations

The following diagrams illustrate the logical flow of the studies described in this guide.
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5-Guanidinoisophthalic Acid (API)

:

Physicochemical
Characterization
(pKa, LogP, etc.)

A

/

Develop Stability-Indicating
HPLC Method

l

Validate HPLC Method
(ICH Q2)

y

Solubility Studies
(Shake-Flask)

Y

Solubility Profile

(mg/mL in various solvents)

Core Studies

Forced Degradation
(Stress Testing)

Degradation Pathways
& Impurity Profile

Phase 3: Applicatior,
/ \/

Y
Formulation Long-Term
Development Stability Program

Establish Shelf-Life
& Storage Conditions

© 2025 BenchChem. All rights reserved.

8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15203526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing
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Caption: Overall workflow for the physicochemical analysis of 5-Guanidinoisophthalic acid.
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Caption: Logical workflow for a forced degradation study of an active pharmaceutical
ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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